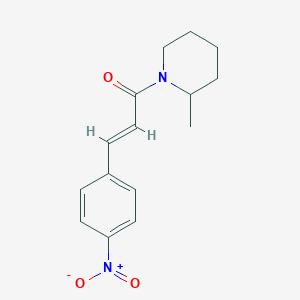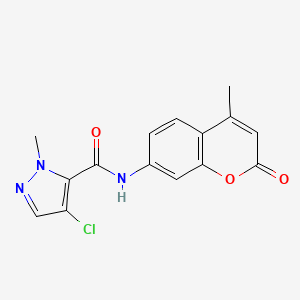![molecular formula C16H22N6O B5497382 N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5497382.png)
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 3-methoxyaniline under controlled conditions to form the intermediate product. This intermediate is then reacted with piperidine and formaldehyde to introduce the piperidinylmethyl group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The piperidinylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the triazine ring can produce a partially or fully reduced triazine compound.
Scientific Research Applications
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl and piperidinylmethyl groups can enhance binding affinity and selectivity, making the compound effective in its intended applications.
Comparison with Similar Compounds
Similar Compounds
- N2-(3-HYDROXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- N2-(3-CHLOROPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
N2-(3-METHOXYPHENYL)-6-[(PIPERIDIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the triazine ring with the methoxyphenyl and piperidinylmethyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-N-(3-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-23-13-7-5-6-12(10-13)18-16-20-14(19-15(17)21-16)11-22-8-3-2-4-9-22/h5-7,10H,2-4,8-9,11H2,1H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRIXKIXATLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-phenyl-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5497304.png)
![4-benzyl-3-ethyl-1-[(4-methoxy-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5497311.png)
![2-cyclopentyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5497327.png)
![N-benzyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}sulfamide](/img/structure/B5497335.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-4-carboxamide](/img/structure/B5497342.png)
![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)tetrazolo[1,5-a]pyridine](/img/structure/B5497348.png)
![1-(1-{[6-(1H-indol-5-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5497352.png)
![N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-methylacetamide](/img/structure/B5497368.png)
![N-[(4-chlorophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5497378.png)
![{2-bromo-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5497384.png)
![N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide](/img/structure/B5497388.png)


![6-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyridazin-3(2H)-one](/img/structure/B5497398.png)
